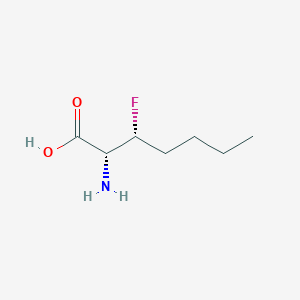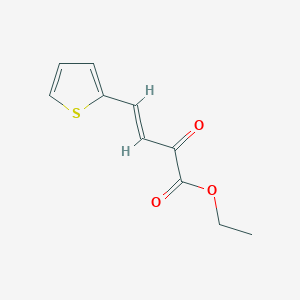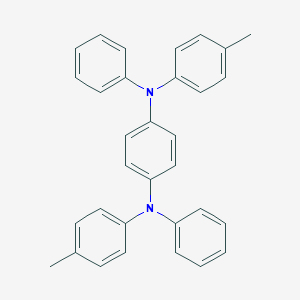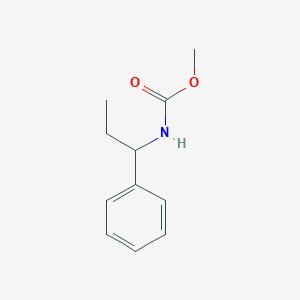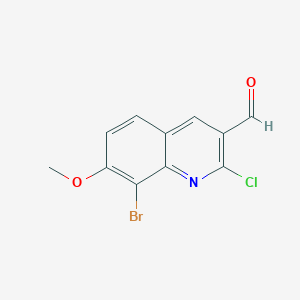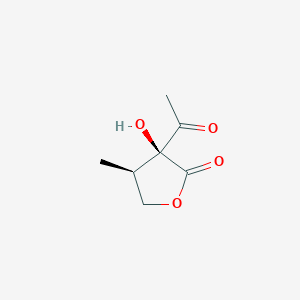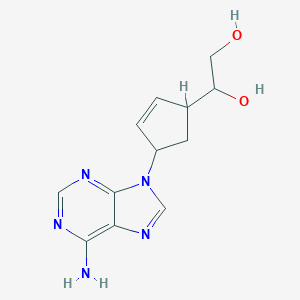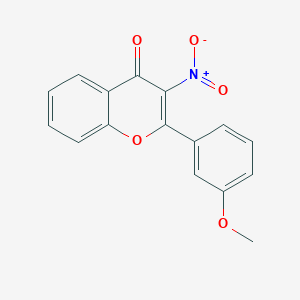
2-(3-Methoxyphenyl)-3-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the chromone family. It is an organic compound that is commonly used in scientific research. The compound is known for its unique properties, which make it useful in a wide range of applications. In
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been shown to inhibit the growth of cancer cells in vitro. The compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its versatility. The compound can be used in a wide range of laboratory experiments, making it a valuable tool for researchers. Additionally, the synthesis method is relatively straightforward, making it easy to obtain the compound for use in experiments. However, one of the limitations of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one is its potential toxicity. The compound has been shown to be toxic to certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one. One area of interest is the development of new drugs and pharmaceuticals based on the compound. Additionally, the compound could be further studied for its potential anticancer properties. Another potential area of research is the use of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one as a fluorescent probe for the detection of metal ions. Overall, there are many potential future directions for research involving 2-(3-Methoxyphenyl)-3-nitrochromen-4-one, and the compound is likely to continue to be an important tool in scientific research.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-3-nitrochromen-4-one involves a reaction between 3-nitrobenzaldehyde and 3-methoxyacetophenone in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been extensively studied for its various scientific research applications. It is commonly used in the field of medicinal chemistry, where it is used to develop new drugs and pharmaceuticals. The compound has also been studied for its potential anticancer properties. Additionally, 2-(3-Methoxyphenyl)-3-nitrochromen-4-one has been studied for its use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
143468-21-7 |
|---|---|
Nom du produit |
2-(3-Methoxyphenyl)-3-nitrochromen-4-one |
Formule moléculaire |
C16H11NO5 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16-14(17(19)20)15(18)12-7-2-3-8-13(12)22-16/h2-9H,1H3 |
Clé InChI |
MQVAZWJYMVOJBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Synonymes |
4H-1-Benzopyran-4-one,2-(3-methoxyphenyl)-3-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




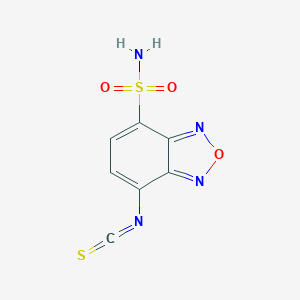
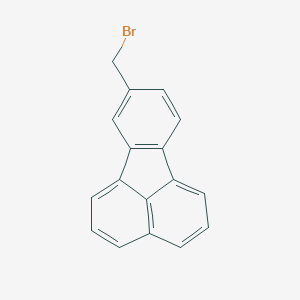
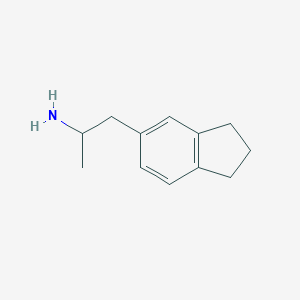
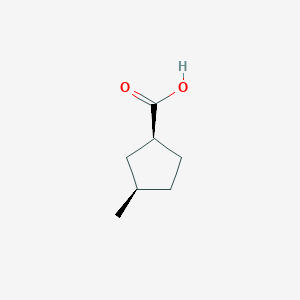
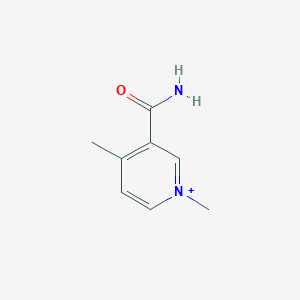
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
